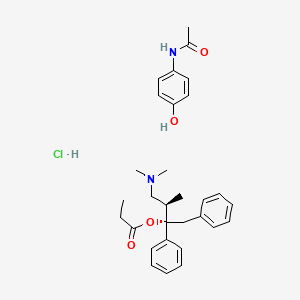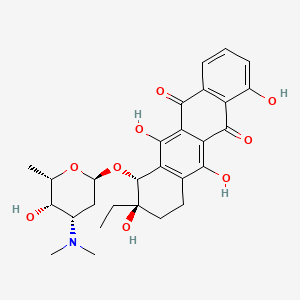
2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester is a member of quinolines.
Scientific Research Applications
Antibacterial Activity : Compounds similar to 2-thiophenecarboxylic acid derivatives have been studied for their antibacterial properties. A study by Segawa et al. (1992) on [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and their esters showed that certain derivatives exhibited superior in vitro antibacterial activity and potent in vivo activity (Segawa et al., 1992).
Synthesis and Manufacturing : Bänziger et al. (2000) presented an efficient synthesis method for large-scale manufacturing of related compounds, highlighting their importance in pharmaceutical applications (Bänziger et al., 2000).
Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism : A study by Steinfeld et al. (2011) on a compound with a structure related to 2-thiophenecarboxylic acid derivatives demonstrated its potential as a muscarinic receptor antagonist and β2-adrenoceptor agonist (Steinfeld et al., 2011).
Synthesis of Derivatives for Pharmaceutical Applications : Research by Gyul'budagyan et al. (1971) and Kozlov et al. (2019) explored the synthesis of various derivatives of quinoline-6-carboxylic acids, which are structurally related to the compound , for potential pharmaceutical uses (Gyul'budagyan et al., 1971), (Kozlov et al., 2019).
Applications in Organic Synthesis : Studies have explored the use of these compounds in organic synthesis, demonstrating their versatility in forming various chemical structures, which can be useful in developing new pharmaceuticals (Kononov et al., 1988), (Lisovenko et al., 2016).
Synthesis of Novel Amides : Ruschak et al. (2016) synthesized new amides of 3-alkyl carboxylic acids of quinolin-4-ones, expanding the molecular diversity and potential pharmaceutical applications of these compounds (Ruschak et al., 2016).
properties
Product Name |
2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C16H13NO3S/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
MKZQTGYFCIZIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)






![9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride](/img/structure/B1203331.png)




